molecular formula C11H13NO6 B1306771 Ethyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 100905-33-7

Ethyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No. B1306771
CAS RN: 100905-33-7
M. Wt: 255.22 g/mol
InChI Key: VNPCXITWHOOQAJ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethoxy-2-nitrobenzoate is a chemical compound with the linear formula C11H13NO6 . It has a molecular weight of 255.229 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 4,5-dimethoxy-2-nitrobenzoate is defined by its linear formula C11H13NO6 . More detailed structural information might be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

Ethyl 4,5-dimethoxy-2-nitrobenzoate has a molecular weight of 255.229 . More detailed physical and chemical property data might be available in specialized chemical databases or literature.

Scientific Research Applications

Synthesis of Antioxidant Compounds

Ethyl 4,5-dimethoxy-2-nitrobenzoate is used in the synthesis of compounds with potential antioxidant properties. These compounds can scavenge free radicals and may serve as leads for developing treatments for diseases where oxidative stress is a factor, such as Alzheimer’s disease .

Development of Cholinergic Agents

Derivatives of Ethyl 4,5-dimethoxy-2-nitrobenzoate have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This is crucial in the development of cholinergic agents that could potentially treat neurodegenerative diseases like Alzheimer’s .

Chemical Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its nitro group and ester functionality make it a versatile building block for constructing more complex chemical entities .

Pharmaceutical Research

In pharmaceutical research, Ethyl 4,5-dimethoxy-2-nitrobenzoate is utilized to create small molecule leads. These leads are essential for the discovery of new drugs and therapeutic agents .

Proteomics Research

Ethyl 4,5-dimethoxy-2-nitrobenzoate is also a product for proteomics research, where it may be used to study protein expression and function within biological systems .

Safety and Hazards

While specific safety and hazard information for Ethyl 4,5-dimethoxy-2-nitrobenzoate is not available in the sources I found, it’s generally important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4,5-dimethoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-4-18-11(13)7-5-9(16-2)10(17-3)6-8(7)12(14)15/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCXITWHOOQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392895
Record name ethyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethoxy-2-nitrobenzoate

CAS RN

100905-33-7
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100905-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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